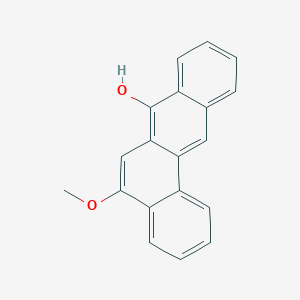
5-Methoxytetraphen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxytetraphen-7-ol: is a chemical compound with the molecular formula C19H14O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytetraphen-7-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic compounds under controlled conditions to introduce the methoxy and hydroxyl groups at the desired positions on the tetraphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxytetraphen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
5-Methoxytetraphen-7-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxytetraphen-7-ol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Methoxytetraphen-7-ol include other methoxy-substituted aromatic compounds and hydroxylated tetraphenyl derivatives. Examples include:
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
- 5-Methylheptadecan-7-ol
Highlighting Uniqueness
What sets this compound apart is its specific combination of methoxy and hydroxyl groups on the tetraphenyl structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
6325-64-0 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
5-methoxybenzo[a]anthracen-7-ol |
InChI |
InChI=1S/C19H14O2/c1-21-18-11-17-16(14-8-4-5-9-15(14)18)10-12-6-2-3-7-13(12)19(17)20/h2-11,20H,1H3 |
InChI Key |
ZLFCZSVADPENLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C41)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


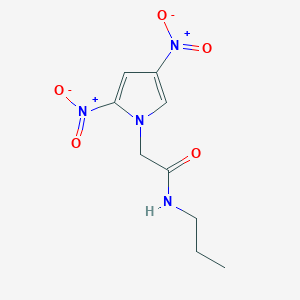
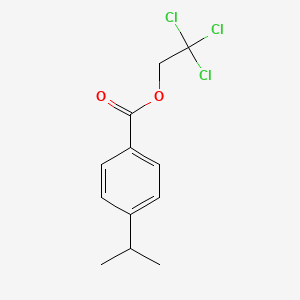

![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

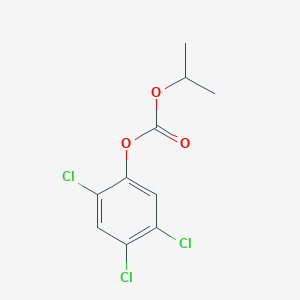
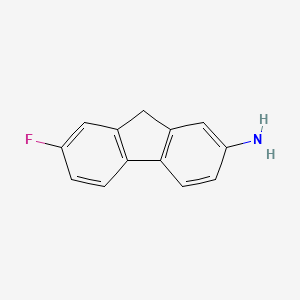
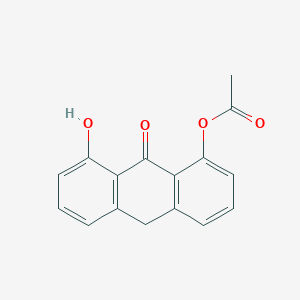
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

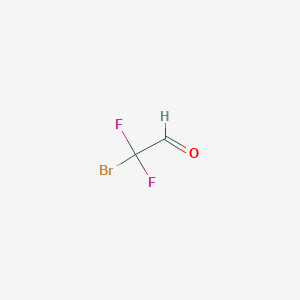
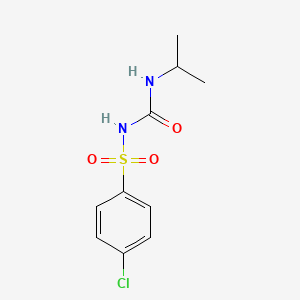
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
